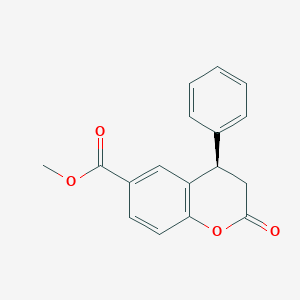
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Vue d'ensemble
Description
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which is a structure made up of a benzene ring fused to a pyran ring. The specific compound is a derivative of this class, featuring additional functional groups such as a methyl ester at the carboxylate position and a phenyl group at the 4-position of the dihydro-2H-chromene skeleton.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . Another method includes the Vilsmeier reaction, which has been used to synthesize methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate and its derivatives . Additionally, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds, has been optimized through a two-step process involving a Vilsmeier reaction followed by oxidation .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of certain chromene isomers have been established, revealing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate has also been determined, showing that the chromene, isoxazole, and carboxylate groups are almost coplanar .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For instance, the thermal cyclization of certain esters can lead to nucleophilic substitution and the formation of different chromene derivatives . Reactions with active methylene compounds can also yield a series of new 2H-chromenes . Moreover, the reduction of chromene derivatives with NaBH4 can produce dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be characterized using spectroscopic methods and computational studies. For example, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate has been characterized by IR, 1H NMR, and 13C NMR spectroscopy, and its molecular geometry, vibrational frequencies, and thermodynamic properties have been calculated using density functional theory (DFT) . The crystal structure analysis can also provide insights into the conformational preferences and packing interactions in the solid state .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate and its derivatives are often synthesized and structurally analyzed for their unique conformational properties. Studies have detailed the synthesis and structural characteristics of chromane derivatives, highlighting their conformation based on IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. The X-ray analysis, in particular, has revealed specific axial and equatorial positions of hydrogen atoms bonded to the carbon atoms in the chromene ring, providing insights into the compound's molecular conformation in solution (Ciolkowski et al., 2009).
Non-linear Optical (NLO) Properties
Recent research has also focused on the non-linear optical (NLO) properties of chromene derivatives. Novel heterocyclic coumarin-based pyrano-chromene derivatives have been synthesized and analyzed for their electronic, structural, and NLO properties using a combination of spectroscopic techniques and density functional theory (DFT). These studies revealed that these compounds possess appealing π-bonded skeletons, showcasing distinct NLO properties, which could have applications in optical technologies (Arif et al., 2022).
Antimicrobial Activity
The antimicrobial activity of chromene derivatives is another area of significant interest. Researchers have synthesized various chromene derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains. These studies indicate the potential of chromene derivatives as antimicrobial agents, highlighting their effectiveness against a range of pathogens (Ghashang et al., 2013; Behrami & Dobroshi, 2019).
Synthesis of Complex Derivatives
The compound's utility extends to the synthesis of complex derivatives, where it serves as a precursor or intermediate in the formation of novel compounds with potential biological and chemical applications. For instance, its role in the synthesis of chromeno[2,3-d]pyrimidinone derivatives has been documented, showcasing a methodological approach that combines high yields, cleaner reaction profiles, and greener conditions (El Azab et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRDCSIUBYJLB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



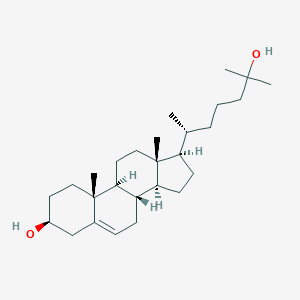
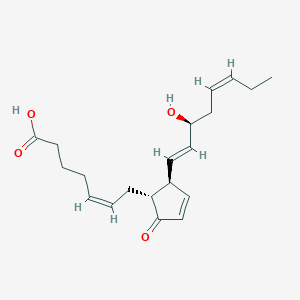
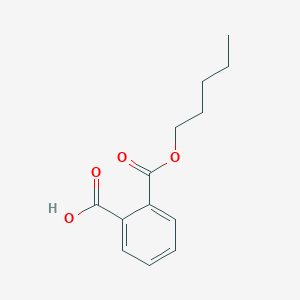
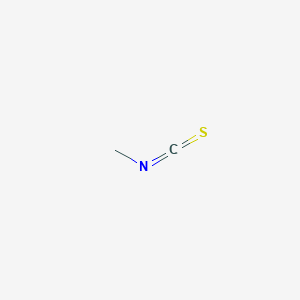
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
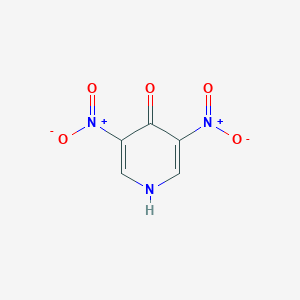
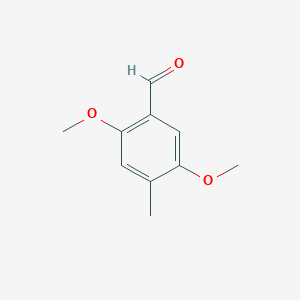
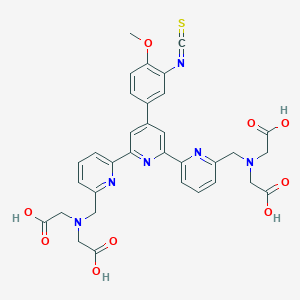
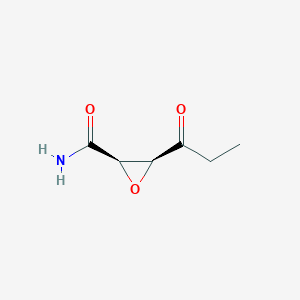
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
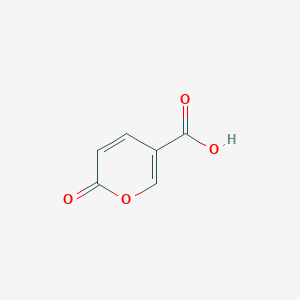
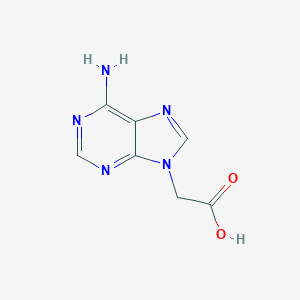
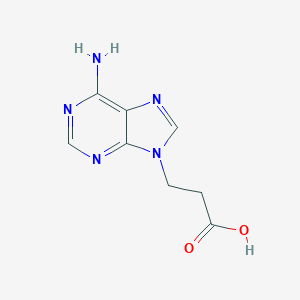
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)